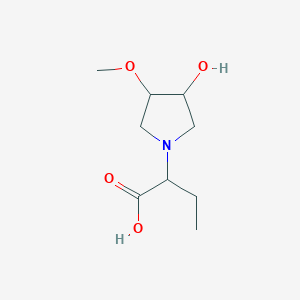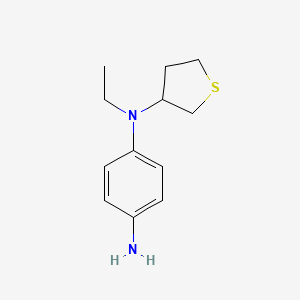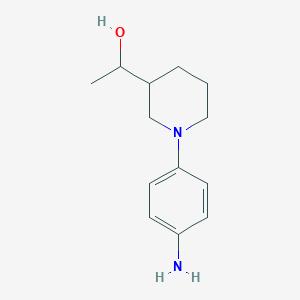
1-(1-(4-Aminophenyl)piperidin-3-yl)ethan-1-ol
Descripción general
Descripción
1-(1-(4-Aminophenyl)piperidin-3-yl)ethan-1-ol is a chemical compound with the CAS No. 2097997-11-8. It is a product offered for research use and not for human use .
Synthesis Analysis
Piperidones, which are similar to the structure of this compound, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The synthesis of piperidone derivatives involves various catalysts and these piperidones possess diverse biological activities .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Methods : Various synthesis methods have been developed for derivatives of 1-(1-(4-Aminophenyl)piperidin-3-yl)ethan-1-ol, exploring their pharmacological properties. These include methods for synthesizing derivatives like trihexyphenidyl, biperiden, and raloxifene, highlighting their diverse chemical functionalities and potential applications in pharmaceutical chemistry R. Vardanyan, 2018.
Antimicrobial Activity
- Antibacterial Properties : Some piperidine-containing pyrimidine imines and thiazolidinones, derived from the condensation of 1-(4-(4-piperidin-1-yl)phenyl)ethanone, showed significant antibacterial activity. This indicates the compound's derivatives can be potent agents against bacterial infections Ram C. Merugu, D. Ramesh, B. Sreenivasulu, 2010.
Anticancer Activity
- Evaluation Against Cancer : Derivatives of this compound have been studied for their potential anticancer activity. The synthesis and evaluation of various derivatives, including piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione, highlighted their promising activity against cancer cells, showcasing the compound's potential in developing novel anticancer agents Sandeep Kumar, Nikhil Kumar, P. Roy, S. Sondhi, 2013.
Drug Design and Molecular Docking
- Selective Estrogen Receptor Modulators (SERMs) : The compound's derivatives have been investigated for their role as SERMs. The research into chiral 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols showcases the complex's potential in drug design, particularly in the development of treatments targeting estrogen receptors Y. Yadav, E. D. MacLean, A. Bhattacharyya, V. Parmar, J. Balzarini, C. Barden, C. K. Too, A. Jha, 2011.
NMR Studies and Conformational Analysis
- NMR Characterization : NMR techniques have been employed to characterize the (E)-3-(4-hydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one derivatives, providing insights into their molecular structures and conformational dynamics. Such studies are crucial for understanding the compound's interactions at the molecular level Zheng Jin-hong, 2011.
Propiedades
IUPAC Name |
1-[1-(4-aminophenyl)piperidin-3-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10(16)11-3-2-8-15(9-11)13-6-4-12(14)5-7-13/h4-7,10-11,16H,2-3,8-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWURHCKYJJOEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C2=CC=C(C=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1477667.png)
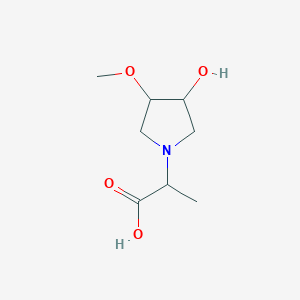
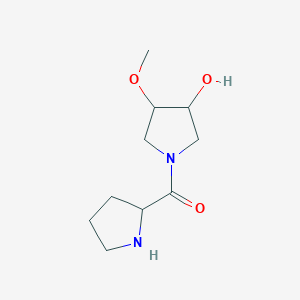


![2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1477676.png)
![2-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1477677.png)
![2-(4-Methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-amine](/img/structure/B1477678.png)
